molecular formula C6H12O4S3 B12971600 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- CAS No. 34005-00-0

1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-

Cat. No.: B12971600
CAS No.: 34005-00-0
M. Wt: 244.4 g/mol
InChI Key: MXVUSJUYJDGCJB-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- is a chemical compound with the molecular formula C6H12O4S3. It is known for its unique structure, which includes a sulfonic acid group and a thioxomethylthio group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- typically involves the reaction of 1-propanesulfonic acid with ethoxythioxomethylthio reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the thioxomethylthio group to other functional groups.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol or sulfide compounds.

Scientific Research Applications

1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic bonds with positively charged sites, while the thioxomethylthio group can participate in redox reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-, potassium salt
  • 1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)-, sodium salt

Uniqueness

1-Propanesulfonic acid, 3-((ethoxythioxomethyl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and more efficient reactivity in certain chemical processes.

Properties

CAS No.

34005-00-0

Molecular Formula

C6H12O4S3

Molecular Weight

244.4 g/mol

IUPAC Name

3-ethoxycarbothioylsulfanylpropane-1-sulfonic acid

InChI

InChI=1S/C6H12O4S3/c1-2-10-6(11)12-4-3-5-13(7,8)9/h2-5H2,1H3,(H,7,8,9)

InChI Key

MXVUSJUYJDGCJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCCCS(=O)(=O)O

Origin of Product

United States

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